molecular formula C26H32N4O4S B13859139 tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate

tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate

Cat. No.: B13859139
M. Wt: 496.6 g/mol
InChI Key: HSCQJFIVJQKELI-UHFFFAOYSA-N
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Description

tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate: is a complex organic compound that features a thiazole ring, a carbamate group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the carbamate group, and the coupling of the amino alcohol. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol moiety, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The thiazole ring and the aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules with potential biological activity.

Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.

Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.

    N-Boc-hydroxylamine: A related compound with a similar protective group used in peptide synthesis.

    tert-Butyl N-(2-aminoethyl)carbamate: Another carbamate derivative used in organic synthesis.

Uniqueness: The uniqueness of tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate lies in its complex structure, which combines multiple functional groups and a thiazole ring

Properties

Molecular Formula

C26H32N4O4S

Molecular Weight

496.6 g/mol

IUPAC Name

tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C26H32N4O4S/c1-26(2,3)34-25(33)30-24-29-21(17-35-24)15-23(32)28-20-11-9-18(10-12-20)13-14-27-16-22(31)19-7-5-4-6-8-19/h4-12,17,22,27,31H,13-16H2,1-3H3,(H,28,32)(H,29,30,33)

InChI Key

HSCQJFIVJQKELI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)CCNCC(C3=CC=CC=C3)O

Origin of Product

United States

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